4-Bromo-2-methyl-1-vinylbenzene
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methyl-1-vinylbenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives .
Pharmacokinetics
Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances, the temperature, and the pH of the environment .
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Bromo-2-methyl-1-vinylbenzene is its versatility as a building block for the synthesis of more complex organic molecules. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 4-Bromo-2-methyl-1-vinylbenzene. One area of research could be the development of new pharmaceuticals and agrochemicals based on its structure. Another area of research could be the development of new catalysts for organic reactions. Additionally, further research could be done to better understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
4-Bromo-2-methyl-1-vinylbenzene has been used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of more complex organic molecules. It has been used in the development of new pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalysts for organic reactions.
Properties
IUPAC Name |
4-bromo-1-ethenyl-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOCAMBPXPNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943741-00-2 | |
Record name | 4-bromo-2-methyl-1-vinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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